N-(4-fluorobenzyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN5O2S/c1-29-17-8-4-15(5-9-17)21-25-24-18-10-11-20(26-27(18)21)30-13-19(28)23-12-14-2-6-16(22)7-3-14/h2-11H,12-13H2,1H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBTLBFCPJUUSLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NCC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-fluorobenzyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a complex structure with several functional groups that contribute to its biological activity. The presence of the triazole ring and the thioacetamide moiety plays a significant role in its interactions with biological targets.
Biological Activity
-
Antimicrobial Activity :
- Recent studies have shown that compounds with triazole and thioether functionalities exhibit notable antimicrobial properties. For instance, derivatives of triazoles have been reported to demonstrate activity against various bacterial strains and fungi. In particular, compounds similar to this compound have been evaluated for their efficacy against Mycobacterium tuberculosis, showing promising results with IC50 values in the low micromolar range .
-
Anticancer Activity :
- The compound's structure suggests potential anticancer properties. Triazole derivatives have been associated with inhibition of cancer cell proliferation in various studies. For example, compounds containing triazole rings have demonstrated cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer), with some derivatives showing IC50 values as low as 1.33 μM . The mechanism often involves the induction of apoptosis and cell cycle arrest.
-
Cytotoxicity :
- Cytotoxicity studies on human cell lines reveal that while many triazole derivatives exhibit potent anticancer activity, they also need to be evaluated for selectivity to minimize toxicity to normal cells. Research indicates that certain modifications can enhance selectivity towards cancer cells while reducing overall cytotoxicity .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes such as DNA replication and repair, which is crucial for cancer cell proliferation.
- Receptor Modulation : It may interact with various receptors or signaling pathways that regulate cell growth and survival.
Research Findings
The following table summarizes key findings from recent studies regarding the biological activity of related compounds:
Case Studies
A notable case study involved the synthesis and evaluation of similar triazole derivatives where modifications to the benzyl group significantly enhanced both antimicrobial and anticancer activities. These studies highlight the importance of structural variations in optimizing therapeutic efficacy while minimizing side effects.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
Core Structure Variations :
- The triazolopyridazine core is conserved across analogs, but substituents at position 3 (e.g., 4-methoxyphenyl in the target compound vs. methyl in C1632) modulate electronic properties and binding selectivity.
- The thioacetamide side chain is a common feature, but terminal groups (4-fluorobenzyl vs. trifluoromethylphenyl) influence lipophilicity and steric interactions .
Biological Implications: C1632: Demonstrates that triazolopyridazine derivatives can disrupt Lin28/let-7 interactions, promoting differentiation and reducing cancer stem cell viability . The target compound’s 4-methoxyphenyl group may enhance binding affinity compared to C1632’s methyl group.
Synthesis and Characterization :
- Compounds with triazolopyridazine cores are typically synthesized via cyclization of hydrazinecarbothioamides (e.g., ) or nucleophilic substitution reactions (e.g., ).
- IR and NMR data confirm tautomeric preferences (e.g., thione form dominance in triazolopyridazines) .
Pharmacological and Physicochemical Properties
Table 2: Physicochemical and Pharmacokinetic Comparisons
| Compound Name | Molecular Weight | LogP (Predicted) | Solubility | Melting Point |
|---|---|---|---|---|
| This compound | ~459.4 | ~3.2 | Low (lipophilic) | Not reported |
| C1632 | 322.3 | ~2.8 | Moderate | Not reported |
| CAS 852376-53-5 | 459.4 | ~3.5 | Low (lipophilic) | Not reported |
| ChEBI:105863 | 396.4 | ~2.1 | High (polar groups) | Not reported |
Key Observations:
- The target compound and CAS 852376-53-5 share identical molecular weights but differ in substituent polarity (4-fluorobenzyl vs. trifluoromethylphenyl), impacting LogP and solubility.
- C1632’s lower molecular weight and methyl groups improve solubility, which may explain its broader use in in vitro assays .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(4-fluorobenzyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide, and how can purity be optimized?
- Methodology : The compound’s synthesis likely involves coupling a triazolo[4,3-b]pyridazine core with thioacetamide and fluorobenzyl groups. Key steps include:
- Heterocyclic core formation : Use of 1,2,4-triazole precursors and pyridazine intermediates under reflux with catalysts like POCl₃ or DCC .
- Thioether linkage : Reaction of 6-mercapto-triazolo-pyridazine derivatives with chloroacetamide intermediates in basic conditions (e.g., K₂CO₃/DMF) .
- Purity optimization : Employ column chromatography (silica gel, ethyl acetate/hexane) and HPLC-MS (C18 column, acetonitrile/water gradient) to achieve ≥95% purity, as standard for research-grade compounds .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorobenzyl protons at δ ~4.5 ppm for -CH₂-; methoxyphenyl singlet at δ ~3.8 ppm) .
- HRMS : High-resolution mass spectrometry for molecular ion validation (expected [M+H]⁺ ≈ 464.1 g/mol based on analogous triazolo-pyridazines) .
- X-ray crystallography : For resolving structural ambiguities (e.g., triazole-pyridazine dihedral angles), though limited by crystallizability .
Q. What preliminary biological assays are suitable for evaluating its activity?
- Methodology :
- Kinase inhibition screening : Use ATP-binding assays (e.g., ADP-Glo™) targeting kinases like BRAF or EGFR, given the triazolo-pyridazine scaffold’s affinity for ATP pockets .
- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
- Solubility assessment : Measure logP via shake-flask method (predicted ~3.5 due to fluorobenzyl/methoxyphenyl groups) to guide formulation .
Advanced Research Questions
Q. How can structural modifications resolve contradictions between in vitro and in vivo activity data?
- Methodology :
- Metabolic stability : Introduce electron-withdrawing groups (e.g., CF₃) on the pyridazine ring to reduce CYP450-mediated degradation, as seen in analogs .
- Bioisosteric replacement : Replace the thioether with sulfone (-SO₂-) to enhance oxidative stability while retaining target binding .
- Prodrug strategies : Conjugate with PEG or ester moieties to improve bioavailability, guided by QSAR modeling .
Q. What computational tools are effective for predicting binding modes with target proteins?
- Methodology :
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase domains (e.g., PDB: 4R3Q for BRAF). Focus on hydrogen bonding with pyridazine N-atoms and hydrophobic contacts with fluorobenzyl .
- MD simulations : GROMACS for assessing binding stability over 100 ns trajectories, identifying critical residues (e.g., Lys483 in EGFR) .
- Free energy calculations : MM-PBSA to rank derivatives by binding affinity .
Q. How can synthetic yields be improved for large-scale production without compromising purity?
- Methodology :
- Flow chemistry : Optimize coupling steps in continuous reactors (e.g., thioether formation at 80°C with residence time ≤10 min) to reduce side reactions .
- Catalyst screening : Test Pd/C or Ni catalysts for Suzuki-Miyaura cross-coupling of methoxyphenyl groups, achieving >80% yield .
- DoE (Design of Experiments) : Apply factorial design to variables (temperature, solvent ratio) for robustness .
Data Contradiction Analysis
Q. How to address discrepancies in reported IC₅₀ values across different assays?
- Methodology :
- Assay standardization : Normalize data using reference inhibitors (e.g., staurosporine for kinase assays) and control for ATP concentration variability .
- Off-target profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify polypharmacology effects .
- Statistical validation : Apply ANOVA to triplicate data; consider Hill slopes for cooperative binding anomalies .
Safety and Handling
Q. What safety protocols are recommended for handling this compound?
- Methodology :
- PPE : Use nitrile gloves, lab coats, and fume hoods due to potential irritancy (analogous to triazolo-pyridazines in ).
- Waste disposal : Incinerate at >800°C to prevent environmental release of fluorinated byproducts .
- First aid : Immediate eye rinsing with saline (15 min) and medical consultation for inhalation exposure .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
